molecular formula C9H14N2O2S B14800773 (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate

Cat. No.: B14800773
M. Wt: 214.29 g/mol
InChI Key: HTZOKOCBWIYDLT-UHFFFAOYSA-N
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Description

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate is a chemical compound with a unique structure that includes a thiazolidine ring, a cyanide group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents like acetonitrile and catalysts such as potassium carbonate to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

(S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 4-cyanothiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the cyanide group, which can form strong bonds with metal ions or other active sites within the target molecules . The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiazolidine ring, a cyanide group, and a tert-butyl ester. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its specific functional groups allow for targeted modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 4-cyano-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3

InChI Key

HTZOKOCBWIYDLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C#N

Origin of Product

United States

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